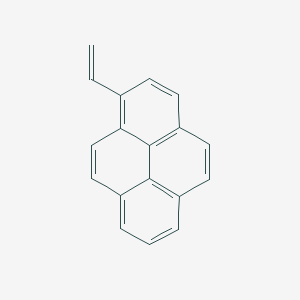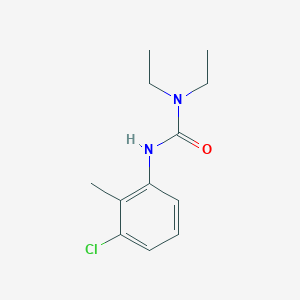
3-(3-Chloro-2-methylphenyl)-1,1-diethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-2-methylphenyl)-1,1-diethylurea, also known as Chlorotoluron, is a selective herbicide that is widely used in agriculture to control weeds. It belongs to the family of phenylurea herbicides and is known for its effectiveness in controlling grasses and broadleaf weeds.
Aplicaciones Científicas De Investigación
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been extensively studied for its herbicidal properties. It has been used in various scientific research applications, including:
1. Weed control: 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean is widely used in agriculture to control grasses and broadleaf weeds. It has been found to be effective in controlling weeds such as wild oats, black-grass, and cleavers.
2. Environmental impact: 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been studied for its environmental impact. It has been found to be persistent in soil and can leach into groundwater. Studies have shown that it can have adverse effects on non-target organisms such as earthworms and beetles.
3. Biodegradation: 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been studied for its biodegradation properties. It has been found to be degraded by microorganisms in soil, but the process is slow, and the metabolites produced can be persistent.
Mecanismo De Acción
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean acts by inhibiting the biosynthesis of amino acids in plants. It specifically inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This results in the accumulation of toxic intermediates, leading to the death of the plant.
Efectos Bioquímicos Y Fisiológicos
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been found to have various biochemical and physiological effects on plants. It inhibits the growth of roots and shoots and reduces the chlorophyll content of leaves. It also affects the activity of enzymes involved in the biosynthesis of amino acids and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has several advantages for use in lab experiments. It is readily available, and its herbicidal properties are well-established. However, it has limitations as well. It can be toxic to non-target organisms, and its persistence in soil can affect the results of experiments involving soil microorganisms.
Direcciones Futuras
There are several future directions for research on 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean. Some of them include:
1. Bioremediation: Research can be conducted to develop methods for the bioremediation of 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean-contaminated soil and water.
2. Alternative herbicides: Research can be conducted to develop alternative herbicides that are more environmentally friendly and less toxic to non-target organisms.
3. Mode of action: Further research can be conducted to understand the mode of action of 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean at the molecular level.
Conclusion:
In conclusion, 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean is a selective herbicide that has been extensively studied for its herbicidal properties. It acts by inhibiting the biosynthesis of amino acids in plants and has various biochemical and physiological effects. While it has advantages for use in lab experiments, it also has limitations and can be toxic to non-target organisms. Future research can focus on developing alternative herbicides, understanding the mode of action at the molecular level, and developing methods for bioremediation.
Métodos De Síntesis
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean can be synthesized by reacting 3-chloro-2-methyl aniline with diethyl carbonate in the presence of a base such as potassium carbonate. The reaction yields 3-(3-Chloro-2-methylphenyl)-1,1-diethylurea, which can be purified by recrystallization.
Propiedades
Número CAS |
15545-55-8 |
|---|---|
Nombre del producto |
3-(3-Chloro-2-methylphenyl)-1,1-diethylurea |
Fórmula molecular |
C12H17ClN2O |
Peso molecular |
240.73 g/mol |
Nombre IUPAC |
3-(3-chloro-2-methylphenyl)-1,1-diethylurea |
InChI |
InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-11-8-6-7-10(13)9(11)3/h6-8H,4-5H2,1-3H3,(H,14,16) |
Clave InChI |
GEUAOKNZZFMTLY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC1=C(C(=CC=C1)Cl)C |
SMILES canónico |
CCN(CC)C(=O)NC1=C(C(=CC=C1)Cl)C |
Sinónimos |
3-(3-Chloro-2-methylphenyl)-1,1-diethylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



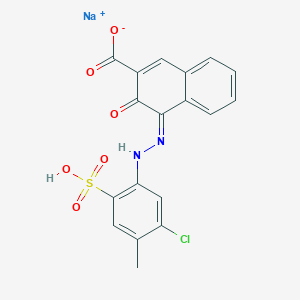
![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
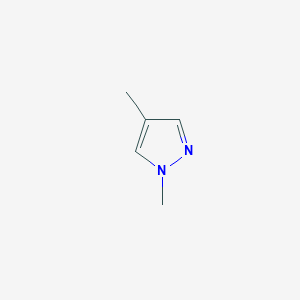
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
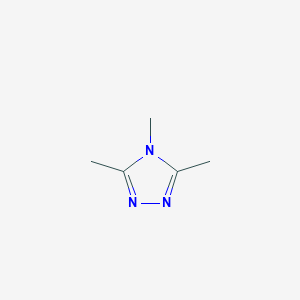
![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)
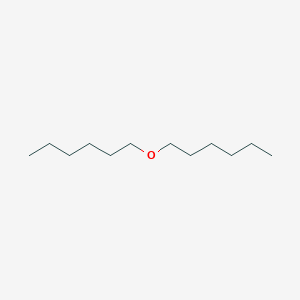

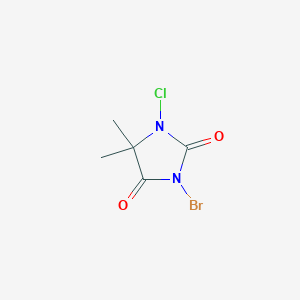
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
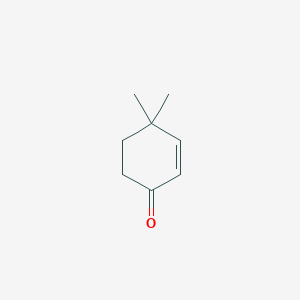
![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)
